

1,3-Oxazole-5-carboxylic acid chemical properties and structure

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Oxazole-5-carboxylic acid

Cat. No.: B058317

[Get Quote](#)

An In-Depth Technical Guide to **1,3-Oxazole-5-carboxylic Acid**: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and synthetic approaches for **1,3-oxazole-5-carboxylic acid**. This heterocyclic compound serves as a valuable building block in medicinal chemistry and materials science. Its unique structural features and reactivity make it an important intermediate in the synthesis of more complex molecules with diverse biological activities. While specific biological data for this parent compound is limited, the oxazole scaffold is a well-established privileged structure in drug discovery.

Chemical Structure and Identification

1,3-Oxazole-5-carboxylic acid is a five-membered aromatic heterocycle containing an oxygen atom at position 1 and a nitrogen atom at position 3, with a carboxylic acid substituent at position 5.

Caption: Chemical structure of **1,3-Oxazole-5-carboxylic acid**.

Identifier	Value
IUPAC Name	1,3-Oxazole-5-carboxylic acid[1]
Synonyms	Oxazole-5-carboxylic acid[2]
CAS Number	118994-90-4[2]
Molecular Formula	C4H3NO3[2]
SMILES	OC(=O)C1=CN=CO1[1]
InChI	1S/C4H3NO3/c6-4(7)3-1-5-2-8-3/h1-2H,(H,6,7)
InChIKey	QCGMEWVZBGQOFN-UHFFFAOYSA-N[1]

Physicochemical Properties

A summary of the key physicochemical properties of **1,3-oxazole-5-carboxylic acid** is provided below. It should be noted that some of the data are predicted due to a lack of experimentally determined values in the literature.

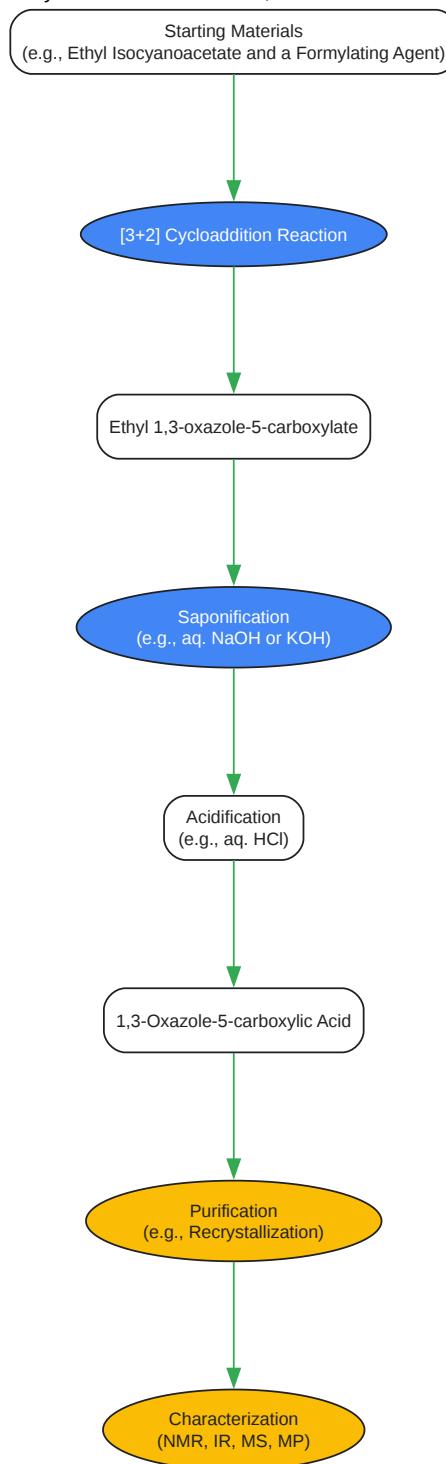
Property	Value	Source
Molecular Weight	113.07 g/mol	[2]
Appearance	Yellow solid or off-white solid	[2]
Melting Point	195-197 °C	[3]
Boiling Point	289.3±13.0 °C (Predicted)	[3]
pKa	2.39±0.10 (Predicted)	[3]
Solubility	Soluble in water	[3]
Storage Conditions	Store at 0 - 8 °C	[2]

Spectroscopic Data

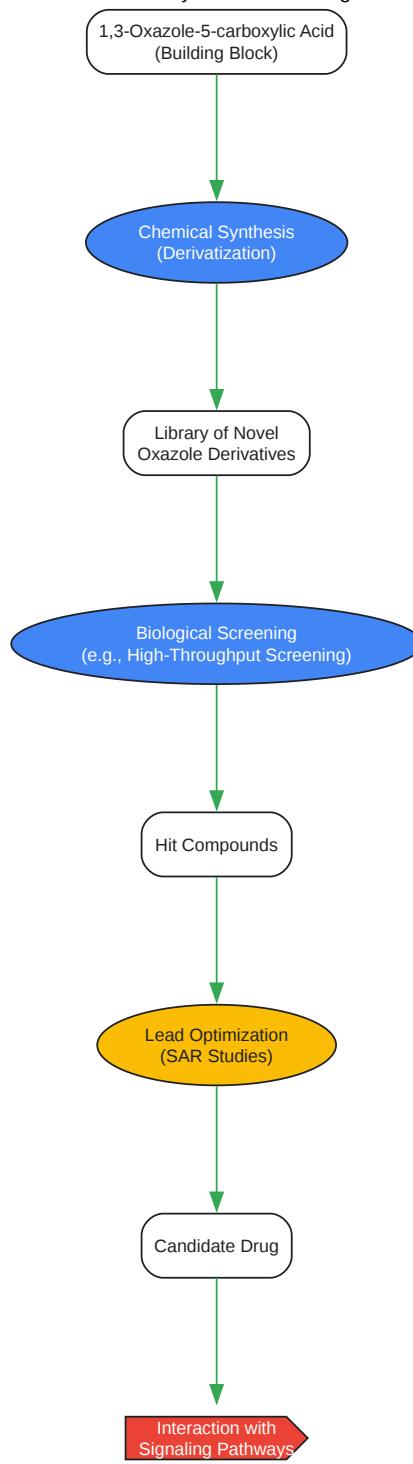
Detailed experimental spectra for **1,3-oxazole-5-carboxylic acid** are not widely available. However, the expected spectroscopic characteristics can be inferred from the known chemical

shifts and absorption frequencies of the oxazole ring and the carboxylic acid functional group.

- ^1H NMR: The spectrum is expected to show two singlets in the aromatic region corresponding to the protons on the oxazole ring. The carboxylic acid proton would appear as a broad singlet at a downfield chemical shift (typically δ 10-13 ppm), the exact position of which is dependent on solvent and concentration.[4]
- ^{13}C NMR: The carbon spectrum will show signals for the two sp^2 -hybridized carbons of the oxazole ring and the carbon of the carboxylic acid group. The carbonyl carbon of the carboxylic acid is expected to resonate in the range of δ 165-185 ppm.[4]
- FT-IR: The infrared spectrum will be characterized by a very broad absorption in the range of 2500-3300 cm^{-1} due to the O-H stretching of the hydrogen-bonded carboxylic acid.[5] A strong carbonyl (C=O) stretching absorption is expected between 1710 and 1760 cm^{-1} .[5]
- Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. The fragmentation pattern of oxazoles can be complex, often involving cleavage of the ring.[6]


Experimental Protocols

While a specific, detailed synthesis for **1,3-oxazole-5-carboxylic acid** is not extensively documented, a common and practical approach for the synthesis of oxazole carboxylic acids is the hydrolysis of the corresponding ester. The following is a plausible experimental protocol based on general methods for oxazole synthesis and hydrolysis.


Proposed Synthesis of 1,3-Oxazole-5-carboxylic Acid

The synthesis can be envisioned as a two-step process starting from an appropriate precursor to form the oxazole ring, followed by hydrolysis of an ester group to yield the final carboxylic acid. A common route to substituted oxazoles is the Robinson-Gabriel synthesis or related methods. A plausible modern approach could involve a [3+2] cycloaddition reaction to form the ethyl ester of **1,3-oxazole-5-carboxylic acid**, followed by saponification.

Proposed Synthesis Workflow for 1,3-Oxazole-5-carboxylic Acid

Role of 1,3-Oxazole-5-carboxylic Acid in a Drug Discovery Context

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Oxazole-5-carboxylic acid, 98+% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 2. chemimpex.com [chemimpex.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- To cite this document: BenchChem. [1,3-Oxazole-5-carboxylic acid chemical properties and structure]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b058317#1-3-oxazole-5-carboxylic-acid-chemical-properties-and-structure>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com